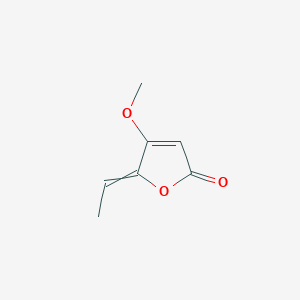
Acetic acid;9-methylundecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;9-methylundecan-1-ol is a chemical compound that combines the properties of acetic acid and 9-methylundecan-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the production of various chemicals and as a food preservative. 9-methylundecan-1-ol is an alcohol with a long carbon chain, which contributes to its hydrophobic properties. The combination of these two components results in a compound with unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;9-methylundecan-1-ol typically involves the esterification of acetic acid with 9-methylundecan-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The reaction can be represented as follows:
CH3COOH+CH3(CH2)8CH(CH3)CH2OH→CH3COOCH2(CH2)8CH(CH3)CH2OH+H2O
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes, where acetic acid and 9-methylundecan-1-ol are fed into a reactor with a catalyst. The reaction mixture is then heated, and the ester product is separated from the reaction mixture through distillation or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;9-methylundecan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group in 9-methylundecan-1-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the acyl group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: Oxidation of the alcohol group can yield 9-methylundecan-1-one or 9-methylundecanoic acid.
Reduction: Reduction of the ester bond can produce acetic acid and 9-methylundecan-1-ol.
Substitution: Substitution reactions can produce various acyl derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;9-methylundecan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound can be used in studies of lipid metabolism and membrane biology due to its hydrophobic properties.
Medicine: Research into the potential therapeutic effects of this compound, particularly its antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;9-methylundecan-1-ol depends on its chemical structure. The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, releasing acetic acid and 9-methylundecan-1-ol. The acetic acid component can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi. The long carbon chain of 9-methylundecan-1-ol contributes to its hydrophobic interactions with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with antimicrobial properties.
9-methylundecan-1-ol: An alcohol with a long carbon chain, used in the production of fragrances and flavors.
Ethyl acetate: An ester of acetic acid and ethanol, used as a solvent in various applications.
Uniqueness
Acetic acid;9-methylundecan-1-ol is unique due to the combination of acetic acid and a long-chain alcohol. This combination imparts both hydrophilic and hydrophobic properties, making it useful in applications where both properties are desirable. The compound’s ability to undergo various chemical reactions also makes it a versatile reagent in organic synthesis.
Propiedades
Número CAS |
83375-84-2 |
|---|---|
Fórmula molecular |
C14H30O3 |
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
acetic acid;9-methylundecan-1-ol |
InChI |
InChI=1S/C12H26O.C2H4O2/c1-3-12(2)10-8-6-4-5-7-9-11-13;1-2(3)4/h12-13H,3-11H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
KVVNEHGFCSZPGB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCCCCO.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


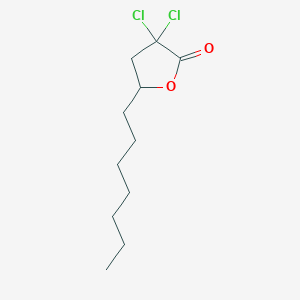
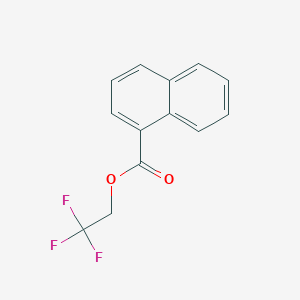
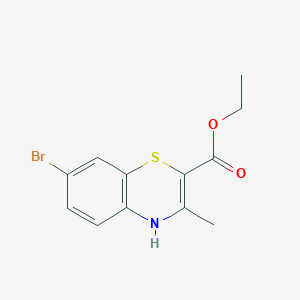
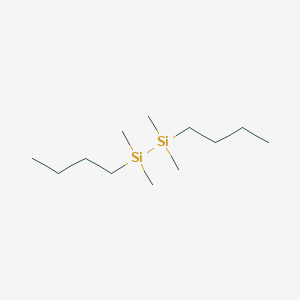


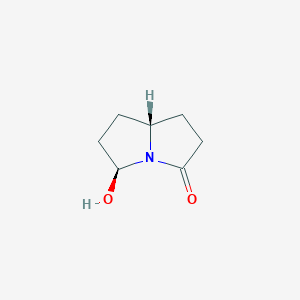
![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
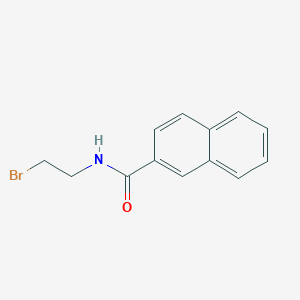
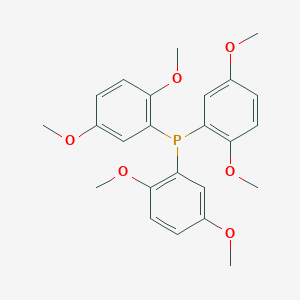
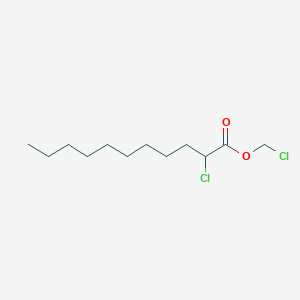

![4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile](/img/structure/B14425758.png)
